2-benzyl-N-phenylmorpholine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

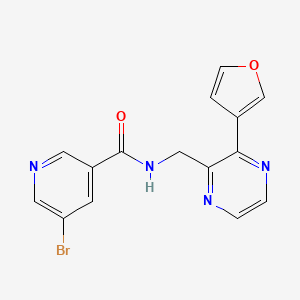

“2-benzyl-N-phenylmorpholine-4-carboxamide” is a chemical compound with the molecular formula C18H20N2O2 . It is related to “2-phenylmorpholine-4-carboxamide”, which has a molecular weight of 206.24 .

Molecular Structure Analysis

The molecular structure of “2-phenylmorpholine-4-carboxamide”, a related compound, includes a urea-type NC=ON moiety that is inclined to the phenyl ring by 42.88 Å, and the morpholine ring has a chair conformation .Aplicaciones Científicas De Investigación

Synthesis and Material Applications

Research on related chemical structures has focused on the synthesis and properties of novel polyamides and benzamides, demonstrating their potential in creating materials with specific desirable characteristics. For instance, Hsiao et al. (2000) explored the synthesis and properties of ortho-linked polyamides with flexible main-chain ether linkages, showing their solubility in various solvents and their potential for creating transparent, flexible films with high thermal stability (Hsiao, Yang, & Chen, 2000). Similarly, Yokozawa et al. (2002) developed a chain-growth polycondensation method for synthesizing well-defined aromatic polyamides, leading to materials with controlled molecular weight and low polydispersity, which is crucial for specific application requirements (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Molecular Interactions and Drug Design

On the molecular interaction front, Chaudhari and Suryaprakash (2012) investigated the hydrogen bonding between benzamide and carboxylic acid groups, providing valuable insights for drug design and molecular recognition (Chaudhari & Suryaprakash, 2012). Additionally, the research on benzimidazole inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase by White et al. (2000) underlines the role of benzamide derivatives in developing resistance-modifying agents for enhancing cancer treatment efficacy (White et al., 2000).

Catalysis and Chemical Transformations

The work of Li, Yuan, and Wang (2012) on the palladium-catalyzed ortho-arylation of benzamides via direct sp(2) C-H bond activation showcases the utility of benzamide derivatives in facilitating complex chemical transformations, important for pharmaceutical synthesis and material science (Li, Yuan, & Wang, 2012).

Propiedades

IUPAC Name |

2-benzyl-N-phenylmorpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(19-16-9-5-2-6-10-16)20-11-12-22-17(14-20)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBNBBZCRFBLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)

![2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid](/img/structure/B2875847.png)

![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2875851.png)

![6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2875852.png)

![4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2875853.png)

![Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2875854.png)

![5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2875857.png)

![N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2875859.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2875860.png)

![5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2875862.png)

![4-(dimethylamino)-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2875863.png)